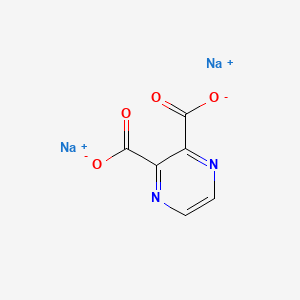

Sodium pyrazine-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

NaPDC can be synthesized through the condensation reaction between pyrazine-2,3-dicarboxylic acid and sodium hydroxide. The reaction is typically carried out under reflux conditions in water or a polar organic solvent. The product is then recrystallized to obtain pure NaPDC.Molecular Structure Analysis

The molecular formula of Sodium pyrazine-2,3-dicarboxylate is C6H2N2Na2O4. The average mass is 166.092 Da and the monoisotopic mass is 166.002548 Da .Chemical Reactions Analysis

NaPDC can act as an efficient catalyst for the epoxidation of olefins and oxidation of alcohols with hydrogen peroxide (H2O2) as the oxidant . In the work of Bouklah et al., an inhibition efficiency of 82% was attainable when diethyl pyrazine-2,3-dicarboxylate was investigated as a corrosion inhibitor for steel in 0.5 M H2SO4 .Applications De Recherche Scientifique

Electrodialysis in Pharmaceutical Preparation

Sodium pyrazine-2,3-dicarboxylate is used as an intermediate in the preparation of antitubercular drugs. A notable application is the preparation of pyrazine 2,3-dicarboxylic acid (PDA) through the oxidation of quinoxaline. Electrodialysis, a relatively new technique in the pharmaceutical and food industries, is employed for the separation of salts, acids, and bases from aqueous solutions and is particularly useful in the purification of organic acids, including PDA (Sridhar & Palaniappan, 1989).

Fluorescent and Antimicrobial Properties

Sodium pyrazine-2,3-dicarboxylate forms complexes with various metals, exhibiting unique properties such as fluorescent emission and antimicrobial activity. The synthesis and structural characterization of these complexes have shown their potential in applications like gas storage and antimicrobial treatment (Günay et al., 2013).

Corrosion Inhibition

Pyrazine derivatives, including sodium pyrazine-2,3-dicarboxylate, have shown effectiveness as corrosion inhibitors for steel, especially in environments like oil fields. Their efficacy in preventing steel corrosion in acidic conditions is substantial, making them valuable in industrial applications (Obot, Umoren, & Ankah, 2019).

X-ray Crystallography and Chemical Analysis

The crystal structure of sodium pyrazine-2,3-dicarboxylate has been extensively studied through X-ray diffraction methods. These studies provide crucial insights into the molecular structure and bonding properties, which are essential for understanding its applications in various fields, including material science and pharmacology (Takusagawa & Shimada, 1973).

Optoelectronic Material Development

Sodium pyrazine-2,3-dicarboxylate is employed in the synthesis of organic optoelectronic materials. Its derivatives, like dipyrrolopyrazine, show promise in the development of organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Mécanisme D'action

Pharmacokinetics

, it can be inferred that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of NaPDC can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment can affect the formation and properties of the coordination complexes. Furthermore, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Propriétés

IUPAC Name |

disodium;pyrazine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFXGKOGWTEOU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)

![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)